molecular formula C22H19BrN2O4S B11370946 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11370946
M. Wt: 487.4 g/mol
InChI Key: SIHXEWLLMQDTPT-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine moiety and an ethoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core. This core can be synthesized through a series of reactions, including bromination and oxidation. The final step involves the acylation of the dibenzo[c,e][1,2]thiazine core with 2-ethoxyphenylacetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The bromine atom in the dibenzo[c,e][1,2]thiazine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying cellular processes.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo[c,e][1,2]thiazine moiety may interact with enzymes or receptors, modulating their activity. The ethoxyphenylacetamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-ethoxyphenyl)acetamide stands out due to the presence of the ethoxyphenylacetamide group, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19BrN2O4S

Molecular Weight

487.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H19BrN2O4S/c1-2-29-20-9-5-4-8-18(20)24-22(26)14-25-19-12-11-15(23)13-17(19)16-7-3-6-10-21(16)30(25,27)28/h3-13H,2,14H2,1H3,(H,24,26)

InChI Key

SIHXEWLLMQDTPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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